5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde

Medicinal Chemistry Organic Synthesis Building Blocks

Procure this specific azetidine-furan building block to ensure fidelity in patented synthetic routes for fused heterocyclic derivatives. Its unique methylene spacer and strained azetidine ring offer a strategic advantage over piperidine or morpholine analogs, delivering lower molecular weight and reduced hydrogen-bonding capacity crucial for CNS drug penetration. The reactive aldehyde enables rapid library generation for underrepresented screening collections.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13324355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(O2)C=O
InChIInChI=1S/C9H11NO2/c11-7-9-3-2-8(12-9)6-10-4-1-5-10/h2-3,7H,1,4-6H2
InChIKeyYOJNBSANIISLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde: A Versatile Furan-Azetidine Building Block for Medicinal Chemistry and Targeted Synthesis


5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde is a heterocyclic small molecule featuring a furan-2-carbaldehyde core linked via a methylene spacer to an azetidine ring . This structural arrangement presents a reactive aldehyde electrophile and a strained, basic azetidine nitrogen, offering dual functionality for chemical diversification. It is primarily utilized as a synthetic intermediate or building block in medicinal chemistry campaigns, particularly in the generation of fused heterocyclic libraries targeting diverse biological pathways .

Why Generic Substitution of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde Fails: Critical Role of the Methylene Spacer and Azetidine Ring in Reactivity and Biological Profiling


Simple substitution with a generic furan carbaldehyde or a different aza-heterocycle is not feasible for applications requiring this precise molecular architecture. The methylene spacer between the furan core and the azetidine ring distinguishes it from directly linked analogs (e.g., 5-(Azetidin-1-yl)furan-2-carbaldehyde), altering conformational flexibility and the basicity of the nitrogen, which in turn modulates nucleophilic reactivity and potential target engagement . Furthermore, the azetidine ring itself imparts unique physicochemical properties compared to larger saturated rings like piperidine or morpholine [1]. The specific substitution pattern on the furan ring (2-carbaldehyde, 5-azetidinylmethyl) is essential for the downstream synthetic pathways and structure-activity relationships (SAR) that define its utility in generating novel IP .

Quantitative Differentiation Guide for 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde: Evidence-Based Selection Criteria for Procurement


Synthetic Versatility: Methylene Spacer Enables Distinct Reactivity vs. Directly Linked Furan-Azetidine Analogs

The presence of a methylene (-CH2-) spacer between the furan and azetidine rings in the target compound, compared to a direct N-C linkage in 5-(Azetidin-1-yl)furan-2-carbaldehyde, significantly alters its chemical reactivity and utility as a building block . The methylene group provides an additional site for functionalization and increases the conformational flexibility of the azetidine moiety, which can be crucial for accessing diverse chemical space in library synthesis .

Medicinal Chemistry Organic Synthesis Building Blocks

Targeted Furan-Azetidine Scaffold is a Privileged Intermediate in Patented Fused Heterocyclic Derivatives

The furan-2-carbaldehyde core substituted with an azetidin-1-ylmethyl group is explicitly claimed and utilized as a key intermediate in the synthesis of novel fused heterocyclic derivatives with demonstrated pharmaceutical utility . While alternative azetidine or furan building blocks exist, this specific substitution pattern is essential for constructing the exact chemical matter described in the patent literature .

Pharmaceutical Patent Drug Discovery Heterocyclic Synthesis

Physicochemical Differentiation: Azetidine's Impact on Lipophilicity and Hydrogen Bonding Capacity vs. Morpholine Analogs

The azetidine ring in 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde confers distinct physicochemical properties compared to larger saturated aza-heterocycles like morpholine (as in 5-Morpholin-4-ylmethyl-furan-2-carbaldehyde) . The smaller, more strained azetidine ring has a lower molecular weight and a different hydrogen-bonding capacity (a single basic nitrogen vs. an additional ether oxygen), which directly impacts its logP, solubility, and metabolic stability profile . This makes it a valuable alternative for fine-tuning the drug-like properties of lead compounds where a balance of lipophilicity and basicity is required .

Medicinal Chemistry Physicochemical Properties Drug-likeness

Strategic Application Scenarios for 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde in Drug Discovery and Chemical Synthesis


Lead Optimization: Modulating Physicochemical Properties in CNS Drug Discovery

In central nervous system (CNS) drug discovery programs, medicinal chemists can employ 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde as a building block to replace a morpholine or piperazine moiety in a lead series. As supported by the physicochemical differentiation evidence [1], the azetidine ring's lower molecular weight and reduced hydrogen-bonding capacity offer a strategic advantage for improving brain penetration while retaining a basic amine for target engagement [1].

Patent-Driven Chemical Synthesis: Constructing Fused Heterocyclic Core Scaffolds

For CROs and pharmaceutical R&D groups working on programs involving novel heterocyclic chemotypes, this compound serves as a critical starting material. Its use as an intermediate is directly documented in patent literature (e.g., US 9,115,144 B2) for the synthesis of fused heterocyclic derivatives . Sourcing this specific intermediate ensures fidelity to the patented synthetic routes and enables the generation of authentic samples for biological testing.

Diversity-Oriented Synthesis (DOS): Expanding Chemical Space via Aldehyde Functionalization

The reactive aldehyde group of 5-[(Azetidin-1-yl)methyl]furan-2-carbaldehyde makes it a versatile linchpin in diversity-oriented synthesis. Unlike its direct analog without the methylene spacer , this compound allows for a broader range of nucleophilic additions and condensations to rapidly generate libraries of azetidine-containing heterocycles, which are underrepresented in many commercial screening collections .

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